molecular formula C13H15NO4 B8677426 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde

3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B8677426
M. Wt: 249.26 g/mol
InChI Key: YZAHUZSKFGCQJN-UHFFFAOYSA-N
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Description

3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholinylcarbonylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of benzaldehyde with morpholine and a suitable carbonylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3-[4-Morpholinylcarbonylmethoxy]benzoic acid.

    Reduction: 3-[4-Morpholinylcarbonylmethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, known for its characteristic almond-like odor and wide range of applications.

    4-Morpholinylbenzaldehyde: A similar compound with a morpholine group directly attached to the benzaldehyde moiety.

    3-Methoxybenzaldehyde: A compound with a methoxy group at the meta position relative to the aldehyde group.

Uniqueness: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both a morpholinylcarbonyl and a methoxy group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde

InChI

InChI=1S/C13H15NO4/c15-9-11-2-1-3-12(8-11)18-10-13(16)14-4-6-17-7-5-14/h1-3,8-9H,4-7,10H2

InChI Key

YZAHUZSKFGCQJN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(Carboxymethoxy)benzaldehyde (1.63 g, 9.05 mmol) was dissolved in p-dioxane (20 ml) and cooled in an ice bath and then N,N'-carbonyldiimidazole (1.9 g) was added in one portion. The reaction mixture was stirred for 30 minutes, then morpholine (0.8 ml) was added and the mixture was warmed to room temperature and stirred until the reaction was complete. The solvent was removed in vacuo, the residue was partitioned between CHCl3 (100 ml) and 2N HCl (75 ml), the layers were separated, and the aqueous layer was extracted with CHCl3 (2×75 ml). The organic layers were combined, dried over MgSO4 and stripped to afford an oil which was combined with the product from a similar experimental run and purified by column chromatography on silica gel eluting with chloroform to afford 2.1 g of 3-[4-morpholinylcarbonylmethoxy]benzaldehyde.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three

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